molecular formula C25H22Cl2N4O2 B11271138 9-(2-chlorophenyl)-N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2-chlorophenyl)-N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11271138
M. Wt: 481.4 g/mol
InChI Key: CWXCUARECNKLHB-UHFFFAOYSA-N
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Description

9-(2-CHLOROPHENYL)-N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with chlorophenyl groups, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 9-(2-CHLOROPHENYL)-N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions are employed to form the quinazoline core.

    Substitution Reactions: Chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, making this compound a subject of interest for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(2-CHLOROPHENYL)-N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups and the pyrazoloquinazoline core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

    2-(4-Chlorophenyl)-4-(4-methoxyphenyl)quinazoline: Known for its biological activity against certain bacteria.

    6-Iodo-2-thio-4-oxo-quinazoline: Exhibits antimicrobial properties.

    2,4-Dithio-4(3H)quinazoline: Another quinazoline derivative with potential therapeutic applications.

Compared to these compounds, 9-(2-CHLOROPHENYL)-N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazoloquinazoline core, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H22Cl2N4O2

Molecular Weight

481.4 g/mol

IUPAC Name

9-(2-chlorophenyl)-N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H22Cl2N4O2/c1-25(2)11-19-21(20(32)12-25)22(16-5-3-4-6-18(16)27)31-23(30-19)17(13-28-31)24(33)29-15-9-7-14(26)8-10-15/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33)

InChI Key

CWXCUARECNKLHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)Cl)N2)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

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